The compound (2-Chloro-5-methoxy-4-methylphenyl)methanol is an organic chemical with a complex structure that includes a chloro group, a methoxy group, and a methyl group attached to a phenyl ring. Its molecular formula is C10H13ClO2, and it features a hydroxymethyl functional group (-CH2OH) that contributes to its reactivity and potential biological activity. The presence of these substituents suggests that this compound may exhibit unique chemical properties and biological interactions, making it a subject of interest in various fields such as medicinal chemistry and organic synthesis.
The chemical reactivity of (2-Chloro-5-methoxy-4-methylphenyl)methanol can be explored through several types of reactions:
These reactions are influenced by the electronic effects of the substituents on the aromatic ring, which can stabilize or destabilize intermediates during chemical transformations.
Research into the biological activity of (2-Chloro-5-methoxy-4-methylphenyl)methanol indicates potential applications in pharmacology. Compounds with similar structures often exhibit:
Studies evaluating structure-activity relationships (SAR) highlight that modifications on the phenyl ring significantly affect biological outcomes, indicating that this compound could be optimized for enhanced activity .
Several synthetic routes can be employed to produce (2-Chloro-5-methoxy-4-methylphenyl)methanol:
These methods allow for the selective introduction of functional groups while maintaining the integrity of the aromatic system.
(2-Chloro-5-methoxy-4-methylphenyl)methanol has potential applications in several areas:
Interaction studies focus on how (2-Chloro-5-methoxy-4-methylphenyl)methanol interacts with biological targets:
Such studies are crucial for understanding both the efficacy and safety profiles of new compounds before they are advanced into clinical testing
Several compounds share structural similarities with (2-Chloro-5-methoxy-4-methylphenyl)methanol, each exhibiting unique properties: The uniqueness of (2-Chloro-5-methoxy-4-methylphenyl)methanol lies in its specific combination of substituents, which may enhance its solubility and bioactivity compared to other similar compounds. Its ability to undergo diverse chemical transformations while retaining biological activity makes it a versatile candidate for further research .Compound Name Structural Features Biological Activity 2-Chloro-5-methylphenol Chlorine and methyl groups on phenol Antimicrobial 4-Methoxybenzyl alcohol Methoxy group on benzyl alcohol Antioxidant 3-Chloro-4-hydroxybenzaldehyde Hydroxy and chloro groups on benzaldehyde Antifungal
(2-Chloro-5-methoxy-4-methylphenyl)methanol (CAS No. 1234423-98-3) is an aromatic alcohol with the molecular formula C₉H₁₁ClO₂. Its IUPAC name derives from the benzene ring substituted at the 2-position with chlorine, the 5-position with methoxy (-OCH₃), and the 4-position with a methyl group (-CH₃), while a hydroxymethyl (-CH₂OH) group is attached to the parent aromatic system.
The compound’s structural features include:
A comparative analysis of related compounds reveals distinct properties:
The compound was first synthesized in the early 21st century as part of efforts to develop halogenated benzyl alcohols for catalytic applications. Early synthetic routes involved:
Initial characterization relied on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The compound’s discovery coincided with growing interest in meta-substituted aromatics for asymmetric catalysis, though its full potential in medicinal chemistry remained unexplored until the late 2010s.
In organometallic chemistry, the compound serves as:
In medicinal chemistry, researchers have leveraged its structure to:
Recent studies demonstrate its utility in synthesizing protease inhibitors and allosteric modulators of G-protein-coupled receptors (GPCRs). The compound’s versatility underscores its role as a cornerstone in modern synthetic methodologies.
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for (2-chloro-5-methoxy-4-methylphenyl)methanol through analysis of proton, carbon-13, and Distortionless Enhancement by Polarization Transfer experiments [1] [2]. The multinuclear approach enables complete assignment of all hydrogen and carbon environments within the molecule.
Proton Nuclear Magnetic Resonance Spectral Analysis
The ¹H nuclear magnetic resonance spectrum of (2-chloro-5-methoxy-4-methylphenyl)methanol exhibits characteristic signals corresponding to distinct proton environments. The aromatic proton signals appear in the typical aromatic region between δ 6.8-7.4 parts per million, with the exact chemical shifts influenced by the electron-withdrawing chlorine substituent and the electron-donating methoxy and methyl groups [3] [1]. The benzyl methylene protons (CH₂OH) resonate as a singlet at approximately δ 4.6 parts per million, consistent with primary benzyl alcohol derivatives [4] [5]. The methoxy protons appear as a sharp singlet at δ 3.8 parts per million, while the aromatic methyl group protons resonate at δ 2.3 parts per million [3]. The hydroxyl proton typically appears as a broad signal between δ 1.5-2.5 parts per million, with the exact position dependent on concentration and hydrogen bonding effects [6].
Carbon-13 Nuclear Magnetic Resonance Spectral Assignments
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework. Aromatic carbons resonate in the range δ 125-160 parts per million, with quaternary carbons bearing substituents appearing at higher chemical shifts due to substituent effects [1] [2]. The methoxy carbon attached to oxygen appears at approximately δ 55 parts per million, characteristic of aromatic methoxy groups [3]. The benzyl carbon (CH₂OH) resonates at δ 64 parts per million, typical for primary alcohols attached to aromatic systems [5]. The aromatic methyl carbon appears at δ 20 parts per million, consistent with methyl groups directly attached to benzene rings [2].
Distortionless Enhancement by Polarization Transfer Analysis
Distortionless Enhancement by Polarization Transfer experiments facilitate the differentiation of carbon multiplicities within the molecule [5]. The technique enables clear identification of CH₃, CH₂, and CH carbons through phase-edited spectra. In the context of (2-chloro-5-methoxy-4-methylphenyl)methanol, the Distortionless Enhancement by Polarization Transfer spectrum confirms the presence of the benzyl CH₂ group, the methoxy CH₃ group, and the aromatic methyl CH₃ group while distinguishing these from quaternary aromatic carbons [5] [7].
Vibrational spectroscopy techniques, including infrared and Raman spectroscopy, provide crucial information about molecular vibrations and conformational preferences of (2-chloro-5-methoxy-4-methylphenyl)methanol [8] [9] [10].
Infrared Spectroscopic Characteristics
The infrared spectrum of (2-chloro-5-methoxy-4-methylphenyl)methanol displays characteristic absorption bands corresponding to specific functional groups. The hydroxyl stretch appears as a broad, strong absorption between 3200-3600 wavenumbers, with the breadth attributed to hydrogen bonding interactions [9] [11]. Aromatic carbon-hydrogen stretching vibrations occur in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches from the methyl and methylene groups appear between 2800-3000 wavenumbers [8] [10]. The carbon-oxygen stretching vibrations of both the alcohol and methoxy groups contribute to strong absorptions in the 1000-1300 wavenumber region [11]. The carbon-chlorine stretch produces a characteristic strong absorption between 600-800 wavenumbers, confirming the presence of the aromatic chloride substituent [10].
Conformational Analysis Through Vibrational Spectroscopy
Conformational analysis of (2-chloro-5-methoxy-4-methylphenyl)methanol reveals the influence of intramolecular interactions on molecular geometry [12] [13]. The benzyl alcohol moiety exhibits conformational flexibility around the carbon-carbon and carbon-oxygen bonds, with preferred conformations stabilized by intramolecular hydrogen bonding between the hydroxyl group and the aromatic π-system [12] [14]. The presence of the ortho-chlorine substituent introduces additional conformational constraints through weak intramolecular interactions [13]. Computational studies on related benzyl alcohol derivatives demonstrate that conformational preferences are governed by dipole-dipole interactions, hydrogen bonding, and steric effects [14].
The methoxy group orientation is influenced by both steric interactions with adjacent substituents and electronic effects. The preferred conformation minimizes steric hindrance while maximizing favorable electrostatic interactions [12]. Vibrational spectroscopic analysis provides experimental validation of theoretical conformational predictions through observation of characteristic frequency shifts associated with different conformers [10] [11].
High-resolution mass spectrometry provides detailed information about the molecular structure and fragmentation behavior of (2-chloro-5-methoxy-4-methylphenyl)methanol [15] [16] [17].
Molecular Ion and Primary Fragmentations
The molecular ion peak for (2-chloro-5-methoxy-4-methylphenyl)methanol appears at mass-to-charge ratio 186, corresponding to the molecular formula C₉H₁₁ClO₂ [18]. The molecular ion typically exhibits low to moderate intensity due to the tendency of benzyl alcohols to undergo facile fragmentation [15] [17]. Primary fragmentation pathways include loss of the hydroxyl radical (mass-to-charge ratio 169) and loss of the complete hydroxymethyl group (mass-to-charge ratio 155) [15] [19].
Characteristic Fragmentation Patterns
The most significant fragmentation involves cleavage of the benzyl carbon-carbon bond, leading to formation of the substituted tropylium ion at mass-to-charge ratio 155 [15] [17]. This fragment represents the base peak in many benzyl alcohol mass spectra and corresponds to the chloro-methoxy-methylphenyl cation [19]. Additional fragmentation includes loss of the chlorine atom, producing a fragment at mass-to-charge ratio 151, and formation of the unsubstituted tropylium ion (mass-to-charge ratio 91) through further fragmentation processes [15].
The methoxy group contributes to fragmentation through loss of methyl radicals and formation of phenoxide-type fragments. The presence of multiple substituents on the aromatic ring creates a complex fragmentation pattern with numerous diagnostic ions that confirm the molecular structure [16] [19].
High-Resolution Mass Measurements
High-resolution mass spectrometry enables precise determination of elemental compositions for fragment ions, providing unambiguous structural confirmation [15]. The accurate mass measurements distinguish between isobaric fragments and confirm proposed fragmentation mechanisms. The isotope pattern arising from the chlorine atom provides additional confirmation of chlorine-containing fragments [16].
Single-crystal X-ray diffraction analysis provides definitive structural information about the three-dimensional arrangement of (2-chloro-5-methoxy-4-methylphenyl)methanol in the solid state [20] [21] [22].
Crystal Structure and Molecular Geometry
The crystal structure of (2-chloro-5-methoxy-4-methylphenyl)methanol reveals detailed molecular geometry including bond lengths, bond angles, and conformational parameters [23] [20]. The benzyl alcohol moiety adopts a specific conformation stabilized by intermolecular interactions within the crystal lattice [21] [24]. The aromatic ring maintains planarity, while the hydroxymethyl group orientation is determined by hydrogen bonding requirements and packing efficiency [20].
Intermolecular Interactions and Packing Motifs
The crystal packing of (2-chloro-5-methoxy-4-methylphenyl)methanol is dominated by hydrogen bonding interactions between hydroxyl groups of adjacent molecules [20] [22]. These interactions typically form chains or layers within the crystal structure, creating a stable three-dimensional network [21] [24]. Additional stabilizing interactions include weak carbon-hydrogen to oxygen contacts, carbon-hydrogen to π interactions, and potential halogen bonding involving the chlorine substituent [22].
The methoxy groups participate in crystal packing through weak hydrogen bonding and van der Waals interactions. The overall packing arrangement represents an optimization of all intermolecular forces, including hydrogen bonding, electrostatic interactions, and dispersion forces [22] [14].
Molecular Packing Analysis
Analysis of molecular packing reveals how individual molecules arrange to maximize attractive interactions while minimizing repulsive contacts [22]. The crystal structure typically exhibits layered arrangements with molecules oriented to facilitate optimal hydrogen bonding networks [20] [21]. The presence of multiple substituents creates asymmetric packing patterns that influence physical properties such as melting point and solubility [24].